molecular formula C31H23CuF3N2P B1433776 (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) CAS No. 1334890-93-5

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)

Cat. No.: B1433776
CAS No.: 1334890-93-5
M. Wt: 575 g/mol
InChI Key: AKGOGTMOALVICI-UHFFFAOYSA-N
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Description

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is a notable copper(I) complex known for its distinctive coordination environment and versatility in various chemical applications. This compound features a copper(I) center coordinated with a 1,10-phenanthroline ligand, a trifluoromethyl group, and a triphenylphosphine ligand, creating a structure with unique electronic and steric properties .

Mechanism of Action

Target of Action

The primary target of the compound (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is aryl iodides . Aryl iodides are organic compounds that contain an iodine atom bonded to an aromatic ring. They play a significant role in various chemical reactions due to their reactivity.

Mode of Action

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) interacts with its targets, the aryl iodides, through a process known as trifluoromethylation . This compound can be used as a reagent for the trifluoromethylation of aryl iodides. Electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes, react in high yield under mild conditions .

Biochemical Pathways

The trifluoromethylation reaction facilitated by (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) affects the biochemical pathways involving aryl iodides . The trifluoromethylation process introduces a trifluoromethyl group (-CF3) into the aryl iodide, altering its chemical structure and properties. This can have downstream effects on various biochemical reactions where these modified aryl iodides participate.

Biochemical Analysis

Biochemical Properties

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) plays a crucial role in biochemical reactions, particularly in the inhibition of metalloproteins. This compound interacts with enzymes such as metalloproteases, where it binds to the active site, inhibiting the enzyme’s activity. The interaction between (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) and metalloproteases is primarily due to the copper(I) ion, which forms a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Cellular Effects

The effects of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can induce oxidative stress in cells, impacting cellular metabolism and leading to apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, inhibiting their activity. The copper(I) ion in the compound plays a pivotal role in this process, forming a stable complex with the enzyme’s active site. This binding prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. Additionally, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or moisture. Long-term studies have shown that (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can have lasting effects on cellular function, including sustained enzyme inhibition and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is involved in various metabolic pathways, particularly those involving metalloproteins. The compound interacts with enzymes such as metalloproteases, altering their activity and affecting metabolic flux. Additionally, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can influence the levels of metabolites by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may bind to copper transport proteins, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with target enzymes and other biomolecules, influencing its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can be prepared by treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS). This method yields a thermally stable, single-component reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organometallic preparation techniques under inert gas conditions to prevent oxidation and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is unique due to its combination of ligands, which provides a balance of stability and reactivity. The presence of the trifluoromethyl group enhances its electrophilicity, making it particularly effective in trifluoromethylation reactions .

Properties

IUPAC Name

copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;;/q;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGOGTMOALVICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23CuF3N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334890-93-5
Record name (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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